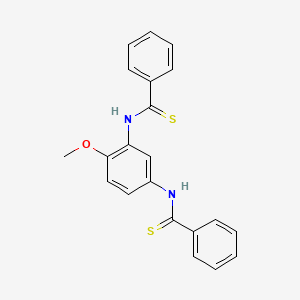
N,N'-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide: is an organic compound characterized by its unique structure, which includes a 4-methoxy-1,3-phenylene core linked to two benzenecarbothioamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role as a precursor in the synthesis of pharmacologically active molecules.
Industry: Industrially, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methoxy and carbothioamide groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-Methoxy-1,3-phenylenediamine
- N,N’-(1,3-Phenylene)dibenzenecarbothioamide
- 4-Methoxy-o-phenylenediamine
Comparison: Compared to similar compounds, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is unique due to its specific substitution pattern and the presence of both methoxy and carbothioamide groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications.
Propiedades
Número CAS |
105612-80-4 |
|---|---|
Fórmula molecular |
C21H18N2OS2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-[3-(benzenecarbonothioylamino)-4-methoxyphenyl]benzenecarbothioamide |
InChI |
InChI=1S/C21H18N2OS2/c1-24-19-13-12-17(22-20(25)15-8-4-2-5-9-15)14-18(19)23-21(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,25)(H,23,26) |
Clave InChI |
NOKWRRLDIDPZEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=S)C2=CC=CC=C2)NC(=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


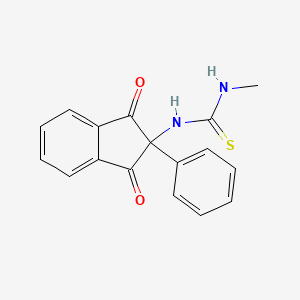


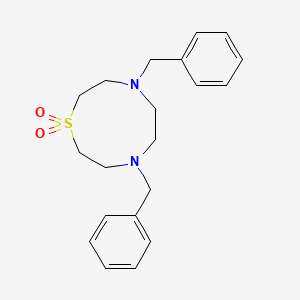
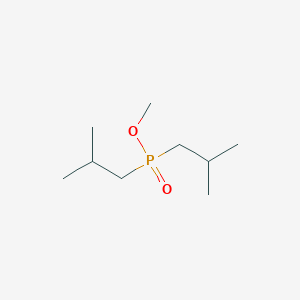
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)


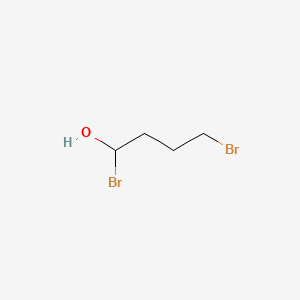



methyl}benzene](/img/structure/B14318927.png)

